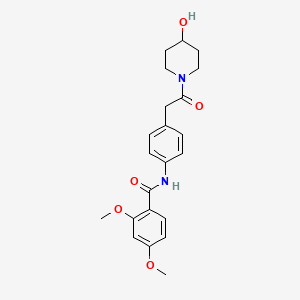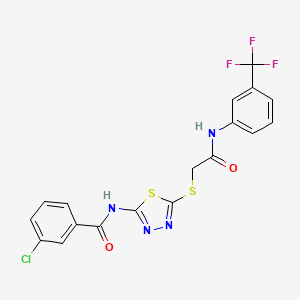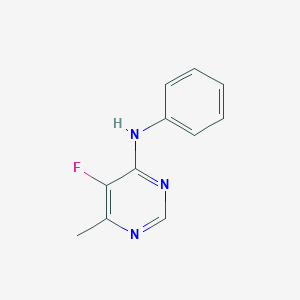
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds. It has a molecular formula of C13H11FN4 and a molecular weight of 244.25 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the inhibition of protein kinases, particularly the Aurora kinase family. This results in the disruption of cell division and proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it has also been found to inhibit the growth of several fungal and bacterial strains by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent cytotoxic effects on cancer cells, with IC50 values in the low micromolar range. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, it has been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is its potent inhibitory activity against protein kinases, particularly the Aurora kinase family. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make large-scale production difficult.
Direcciones Futuras
There are several future directions for the study of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective inhibitors of protein kinases could also be explored, with the aim of improving the efficacy and safety of anticancer drugs.
Métodos De Síntesis
The synthesis of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the reaction of 5-fluoro-6-methyl-2-nitropyrimidine with aniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is obtained through filtration and purification steps. The yield of the product is typically around 60-70%.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several protein kinases, including the Aurora kinase family, which are involved in cell division and proliferation. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.
Propiedades
IUPAC Name |
5-fluoro-6-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDXDLDZSRNSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


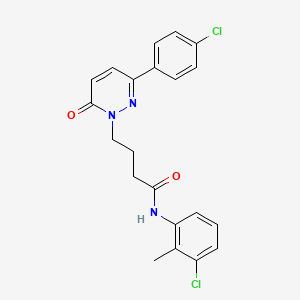
![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2848464.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848465.png)
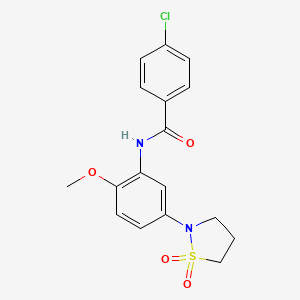
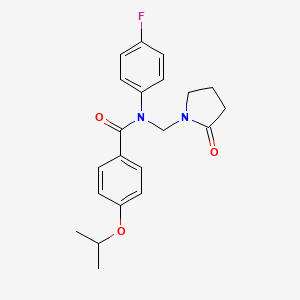
![N-[N-[Tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine](/img/structure/B2848469.png)
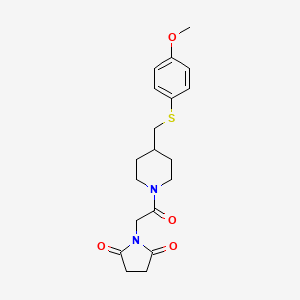
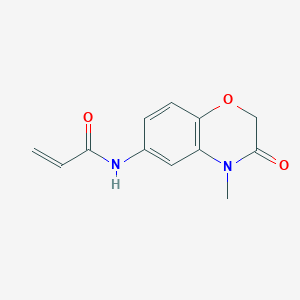
![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)
